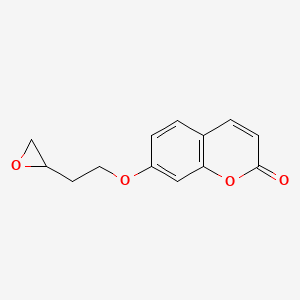
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one is a type of organosilicon compound that falls under the category of polyhedral oligomeric silsesquioxanes (POSS) . These compounds are known for their well-defined nanoscale structure, chemical tunability, and biocompatibility .
Synthesis Analysis
The synthesis of such compounds usually involves the hydrolysis of organo trichlorosilanes . An idealized synthesis is: 8 RSiCl3 + 12 H2O → [RSiO3/2]8 + 24 HCl. The formation of HCl negatively impacts the relative rates of hydrolysis and condensation of intermediate silanols .Molecular Structure Analysis
The molecular structure of these compounds is based on structures generated from information available in various databases . Each Si center is bonded to three oxo groups, which in turn connect to other Si centers. The fourth group on Si is usually an alkyl, halide, hydride, alkoxide, etc .Chemical Reactions Analysis
The reactivity of these compounds is quite diverse. For instance, the reorganization of the siloxane cage-like core (T8 → T10) can be performed, including isolation of intermediates, and cage rearrangement achieved by using Bronsted superacid, trifluoromethanesulfonic acid .Physical And Chemical Properties Analysis
These compounds are known for their unique high-performance capabilities. Their well-defined nanoscale structure, chemical tunability, and biocompatibility make them ideal for fabricating hybrid materials for various applications .Applications De Recherche Scientifique
Genome Integrity Maintenance
DNA polymerase-IN-3 plays a crucial role in maintaining genome integrity during replication and repair processes. It synthesizes complementary DNA strands according to the template DNA, ensuring the accurate transmission of genetic information across generations .
Biotechnological Reagent Development
The unique properties of DNA polymerase-IN-3, such as processivity, fidelity, and substrate nucleotide selectivity, make it a valuable reagent for various biotechnological applications. Researchers focus on discovering novel DNA polymerases and characterizing their biochemistry to develop new replication assays .
DNA Cloning and Sequencing
This compound is widely used in DNA cloning and sequencing due to its ability to synthesize DNA strands efficiently. It has been instrumental in the development of next-generation sequencing (NGS) technologies, which have revolutionized biological and biomedical research .
PCR-Related Techniques
DNA polymerase-IN-3 is essential for PCR-related techniques in molecular biology. Thermostable DNA polymerases, in particular, are important for these techniques, and the development of such enzymes has been a significant focus in the field .
Epoxy System Curing Kinetics
The compound’s epoxy system curing kinetics are studied using non-isothermal DSC methods. The kinetics parameters are calculated using models like Kissinger and Ozawa, which are crucial for understanding the curing process in industrial applications .
Synthesis and Characterization of Thermosetting Systems
DNA polymerase-IN-3 is used in the synthesis and characterization of thermosetting furan-based epoxy systems. Its low viscosity and ability to participate in the curing reaction make it an environmentally friendly alternative to traditional solvents .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
DNA Polymerase-IN-3, as the name suggests, primarily targets DNA polymerases . DNA polymerases are a group of enzymes that catalyze the synthesis of DNA molecules during replication . They play a crucial role in DNA replication, repair, and recombination .
Mode of Action
DNA Polymerase-IN-3 interacts with its target by inhibiting the activity of DNA polymerases . DNA polymerases add nucleotides one by one to the growing DNA chain, incorporating only those that are complementary to the template . By inhibiting these enzymes, DNA Polymerase-IN-3 can potentially disrupt the process of DNA replication.
Biochemical Pathways
The primary biochemical pathway affected by DNA Polymerase-IN-3 is the DNA replication pathway . DNA replication is a vital process that ensures the transmission of genetic information from one generation of cells to the next. By inhibiting DNA polymerases, DNA Polymerase-IN-3 can interfere with this process, potentially leading to cell cycle arrest or apoptosis .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they are likely to be extensively metabolized and have a high potential for drug-drug interactions
Result of Action
The molecular and cellular effects of DNA Polymerase-IN-3’s action are largely dependent on the specific context in which it is used. In general, by inhibiting DNA polymerases and disrupting DNA replication, DNA Polymerase-IN-3 can potentially induce cell cycle arrest or apoptosis .
Propriétés
IUPAC Name |
7-[2-(oxiran-2-yl)ethoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-13-4-2-9-1-3-10(7-12(9)17-13)15-6-5-11-8-16-11/h1-4,7,11H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXCQXVSDWLHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCOC2=CC3=C(C=C2)C=CC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Oxiranylethoxy)-2H-1-benzopyran-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

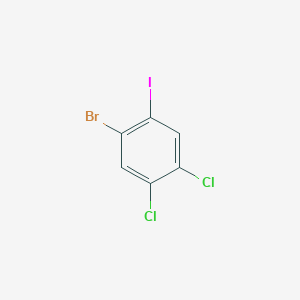
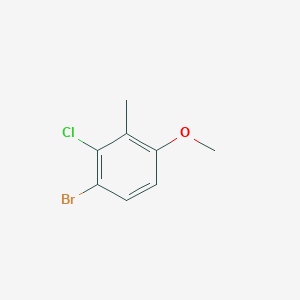

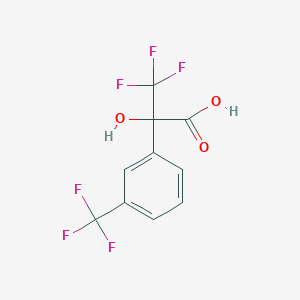
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)

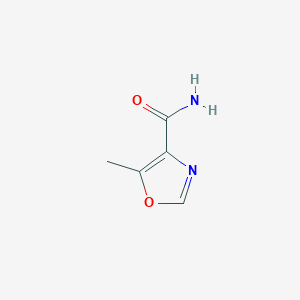
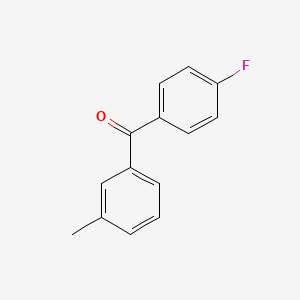

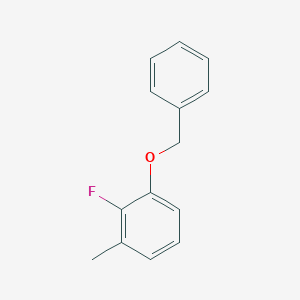
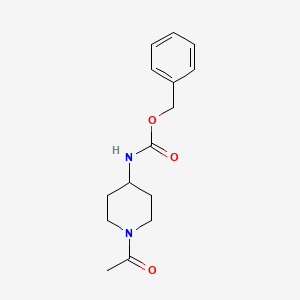

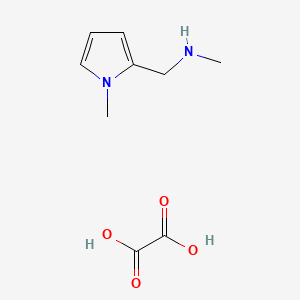
![tert-Butyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6324135.png)